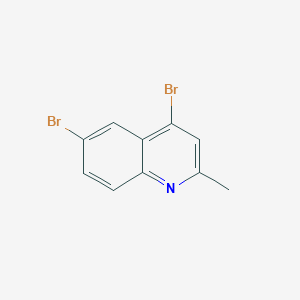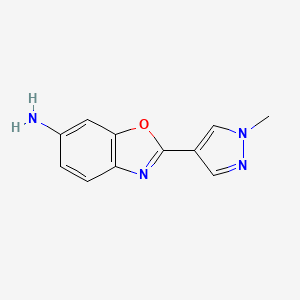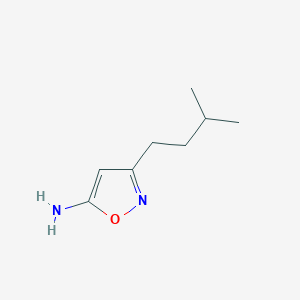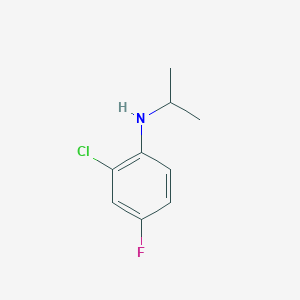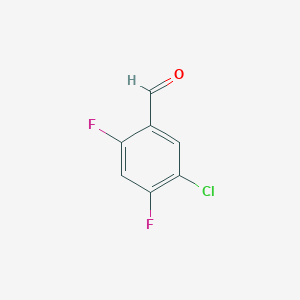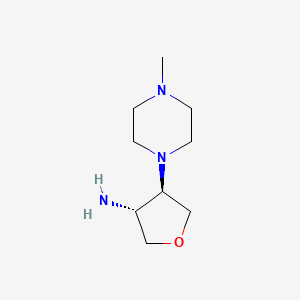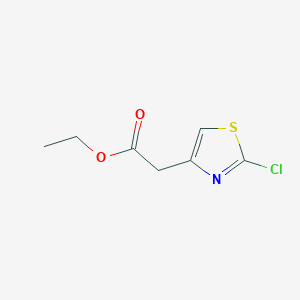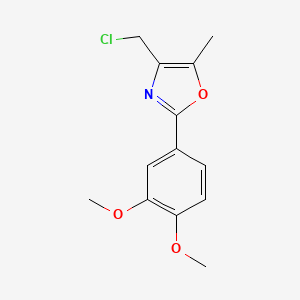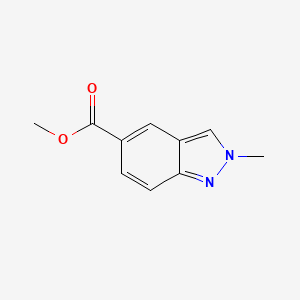![molecular formula C12H14F3N3O2 B1415244 N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide CAS No. 2197063-30-0](/img/structure/B1415244.png)
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide
概要
説明
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine ring via a carboxamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring with the trifluoromethyl group. One common method involves the trifluoromethylation of a pyridine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylated pyridine is then subjected to further functionalization to introduce the morpholine and carboxamide groups. This can be achieved through nucleophilic substitution reactions and subsequent amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. For example, palladium-catalyzed coupling reactions and the use of protecting groups to prevent side reactions are common strategies employed in large-scale synthesis .
化学反応の分析
Types of Reactions
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives .
科学的研究の応用
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with biological macromolecules, influencing their function . The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide: is similar to other trifluoromethylated pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethyl group, pyridine ring, and morpholine ring, which together confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances the compound’s stability and reactivity compared to other similar compounds .
特性
IUPAC Name |
N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-8-9(2-3-10(16-8)12(13,14)15)17-11(19)18-4-6-20-7-5-18/h2-3H,4-7H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDFMUKMQVIRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


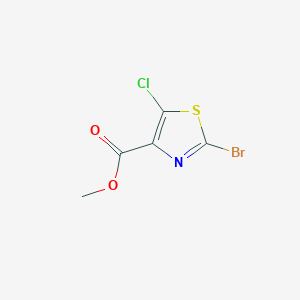
![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)
